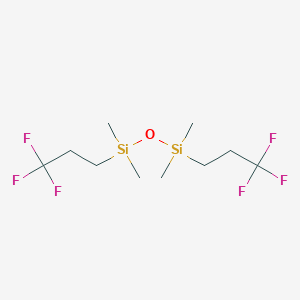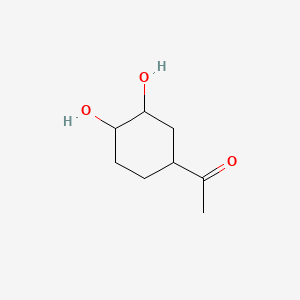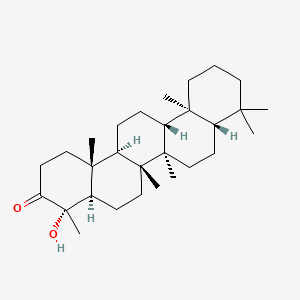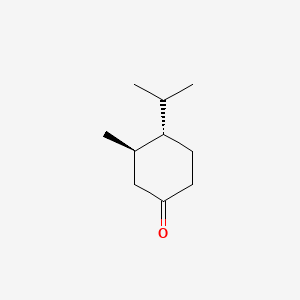
1,3-Bis(trifluoropropyl)tetramethyldisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(trifluoropropyl)tetramethyldisiloxane is an organosilicon compound with the molecular formula C10H20F6OSi2 . It is a liquid at room temperature and is primarily used as a chemical intermediate . This compound belongs to the organosiloxane family, which is known for its unique properties such as thermal stability, hydrophobicity, and flexibility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Bis(trifluoropropyl)tetramethyldisiloxane can be synthesized through the hydrosilylation reaction of 1,1,3,3-tetramethyldisiloxane with 3,3,3-trifluoropropene in the presence of a platinum catalyst . The reaction typically occurs under mild conditions, with the temperature maintained around 70-80°C and the reaction time ranging from a few hours to overnight.
Industrial Production Methods: In industrial settings, the production of this compound involves similar hydrosilylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Bis(trifluoropropyl)tetramethyldisiloxane undergoes various chemical reactions, including:
Hydrosilylation: Reaction with alkenes to form silicon-carbon bonds.
Oxidation: Reaction with oxidizing agents to form silanols or siloxanes.
Substitution: Reaction with nucleophiles to replace the trifluoropropyl groups.
Common Reagents and Conditions:
Hydrosilylation: Platinum or rhodium catalysts, alkenes, temperatures around 70-80°C.
Oxidation: Hydrogen peroxide or other oxidizing agents, room temperature to mild heating.
Substitution: Nucleophiles such as amines or alcohols, room temperature to mild heating.
Major Products:
Hydrosilylation: Formation of silicon-carbon bonded products.
Oxidation: Formation of silanols or siloxanes.
Substitution: Formation of substituted siloxanes with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(trifluoropropyl)tetramethyldisiloxane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of functionalized siloxanes and other organosilicon compounds.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility and stability.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 1,3-Bis(trifluoropropyl)tetramethyldisiloxane involves its ability to form stable silicon-oxygen and silicon-carbon bonds. These bonds contribute to the compound’s thermal stability, hydrophobicity, and flexibility. The molecular targets and pathways involved include interactions with various organic and inorganic substrates, leading to the formation of new chemical bonds and functionalized products .
Vergleich Mit ähnlichen Verbindungen
1,1,3,3-Tetramethyldisiloxane: A similar compound used as a reducing agent and in hydrosilylation reactions.
1,3-Bis(3-aminopropyl)-1,1,3,3-tetramethyldisiloxane: Used in the synthesis of functionalized siloxanes and as a crosslinking agent.
Uniqueness: 1,3-Bis(trifluoropropyl)tetramethyldisiloxane is unique due to the presence of trifluoropropyl groups, which impart enhanced hydrophobicity and chemical resistance compared to other similar compounds. This makes it particularly valuable in applications requiring high-performance materials with superior stability and resistance to harsh conditions .
Eigenschaften
Molekularformel |
C10H20F6OSi2 |
|---|---|
Molekulargewicht |
326.43 g/mol |
IUPAC-Name |
[dimethyl(3,3,3-trifluoropropyl)silyl]oxy-dimethyl-(3,3,3-trifluoropropyl)silane |
InChI |
InChI=1S/C10H20F6OSi2/c1-18(2,7-5-9(11,12)13)17-19(3,4)8-6-10(14,15)16/h5-8H2,1-4H3 |
InChI-Schlüssel |
BTAWOTXFBJKDHI-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCC(F)(F)F)O[Si](C)(C)CCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R,3R,4S,5S,6R)-2-[3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13830019.png)
![7H-Furo[3,2-g][1]benzopyran-7-one, 5-[(1,1-dimethylallyl)oxy]-4,6-dimethoxy-](/img/structure/B13830025.png)
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13830036.png)




![ethyl 5-[(1E)-N-hydroxyethanimidoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B13830065.png)
![N-[Bis(2-chloroethyl)carbamoylmethyl]acetamide](/img/structure/B13830068.png)

![1,4,5,5,6,6-Hexafluoro-2,3-dimethylbicyclo[2.2.0]hex-2-ene](/img/structure/B13830078.png)
